molecular formula C9H10N4 B2586379 3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE CAS No. 2448422-16-8

3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE

Cat. No.: B2586379
CAS No.: 2448422-16-8
M. Wt: 174.207
InChI Key: SBIICDVOWOWNGX-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a 2-methylpyridin-4-yl group at the 3-position and an amine group at the 5-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators . The methylpyridine moiety in this compound may enhance solubility and binding affinity in biological systems compared to purely aromatic substituents.

Properties

IUPAC Name

5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIICDVOWOWNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE typically involves the reaction of 2-methylpyridine with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2-methylpyridine-4-carboxaldehyde with hydrazine hydrate, followed by subsequent reactions to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-METHYLPYRIDIN-4-YL)-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron Modulation : Methoxy () and trifluoromethyl () groups alter electron density, affecting reactivity and binding interactions.

Biological Activity

3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine, also known as 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : 2-methyl-5-(2-methylpyridin-4-yl)pyrazol-3-amine
  • Purity : Typically around 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amines exhibit notable anticancer activity. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • MDA-MB-231 (Triple-Negative Breast Cancer)
  • U-937 (Monocytic Leukemia)

These compounds demonstrated cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
3aMCF-70.9Apoptosis induction
3bMDA-MB-2311.2Cell cycle arrest
3cU-9370.8Inhibition of proliferation

Enzyme Inhibition

In addition to anticancer properties, 3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amines have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. Notably, studies have shown that these compounds can selectively inhibit human carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. The most active derivatives exhibited Ki values in the nanomolar range, making them promising candidates for further development .

Study 1: Apoptosis Induction in Cancer Cells

A study published in a peer-reviewed journal highlighted the effects of a series of pyrazole derivatives on breast cancer cell lines. The research demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. Flow cytometry analysis confirmed the dose-dependent nature of their apoptotic effects .

Study 2: Selective Inhibition of Carbonic Anhydrases

Another investigation focused on the selectivity of pyrazole derivatives against hCA isoforms. The results indicated that certain modifications to the pyrazole ring could enhance selectivity and potency against hCA IX, which is implicated in tumor metastasis. This study suggests a strategic approach to designing inhibitors with reduced side effects .

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